diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate

Fluorescence spectroscopy Protein dynamics Optical probe

Researchers require a single building block that serves both as a fluorescent probe precursor and a kinase hinge binder. This amidomalonate solves both needs. - **Dual utility**: Direct precursor to 7-azatryptophan (≥95% purity) for protein fluorescence studies; 7-azaindole core matches FDA-approved kinase inhibitor pharmacophore. - **Synthetic access**: Hydrolysis/decarboxylation yields racemic 7-azatryptophan; adaptable to continuous-flow (84% yield, 99% de at 540 g/h). - **Supply**: Available for immediate R&D shipment; standard packaging from 250 mg to bulk.

Molecular Formula C17H21N3O5
Molecular Weight 347.4 g/mol
CAS No. 211179-97-4
Cat. No. B015109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate
CAS211179-97-4
Synonyms2-(Acetylamino)-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioic Acid 1,3-Diethyl Ester; 
Molecular FormulaC17H21N3O5
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CNC2=C1C=CC=N2)(C(=O)OCC)NC(=O)C
InChIInChI=1S/C17H21N3O5/c1-4-24-15(22)17(20-11(3)21,16(23)25-5-2)9-12-10-19-14-13(12)7-6-8-18-14/h6-8,10H,4-5,9H2,1-3H3,(H,18,19)(H,20,21)
InChIKeyCWXWWNREJHXTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-Acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate (CAS 211179-97-4): Procurement-Relevant Identity and Classification


Diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate (CAS 211179-97-4; molecular formula C₁₇H₂₁N₃O₅; MW 347.37) is a protected, non-canonical α-amino acid precursor that incorporates the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) chromophore on the amidomalonate backbone . The compound serves two dominant and experimentally verified roles: (i) it is the direct alkylation product in the amidomalonate synthesis of 7-azatryptophan, a blue-fluorescent tryptophan isostere used for probing protein structure and dynamics [1]; (ii) the 7-azaindole moiety is recognized as a privileged kinase hinge-binding scaffold, and derivatives carrying this core are extensively exploited in kinase inhibitor discovery programs, including FDA-approved agents such as vemurafenib [2]. The compound is supplied at analytical purity (typically ≥95%) and is available from multiple reputable vendors for research and further manufacturing use only .

Protected 7-azatryptophan precursor for protein fluorescence labeling studies
7-azaindole hinge-binding scaffold for kinase inhibitor discovery workflows
Analytical-grade supply; research and further manufacturing use only

Why Generic Substitution Is Inadequate: The Unique Synthetic and Photophysical Constraints of Diethyl 2-Acetamido-2-(7-azaindol-3-ylmethyl)propanedioate


In-class compounds cannot be simply interchanged because diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate fulfills three concurrent structural requirements that are absent from its closest analogs: (a) the protected amidomalonate diester enables subsequent hydrolysis/decarboxylation to yield the free α-amino acid (7-azatryptophan) without premature deprotection or racemization [1]; (b) the 7-azaindole regioisomer provides a red-shifted fluorescence emission (~46–65 nm relative to tryptophan) and a distinct excited-state tautomerism that is not replicated by 4-, 5-, or 6-azaindole congeners [2]; and (c) the unsubstituted pyrrole NH and pyridine N atoms of the 7-azaindole ring constitute the bidentate hinge-binding motif essential for Type I/II kinase inhibition, a pharmacophoric feature that is lost or altered in N-protected or regioisomeric azaindole building blocks [3]. Substitution with a simple diethyl acetamidomalonate (CAS 1068-90-2) or an alternative azaindole regioisomer therefore sacrifices the precise combination of synthetic lability, photophysical detectability, and kinase-target engagement that defines this compound's procurement value.

Target feature Protected amidomalonate enables controlled 7-azatryptophan release
Substitute mismatch Simple diethyl acetamidomalonate lacks fluorescent 7-azaindole handle
Target feature 7-azaindole regioisomer gives red-shifted emission and unique tautomerism
Substitute mismatch 4-/5-/6-azaindole isomers show distinct photophysics and altered binding
Target feature Unsubstituted pyrrole NH and pyridine N form kinase hinge-binding motif
Substitute mismatch N-protected azaindoles may lose or perturb hinge-binding capacity

Product-Specific Quantitative Evidence Guide: Diethyl 2-Acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate vs. Closest Comparators


Fluorescence Emission Red Shift: 7-Azatryptophan (Derived from Target Compound) vs. Natural Tryptophan

Upon hydrolysis/decarboxylation, the target compound yields 7-azatryptophan (7AW), whose fluorescence emission is red-shifted by 46 nm compared to natural tryptophan (W): 7AW emission maximum = 355 nm vs. W = 309 nm under identical conditions [1]. In the N1-methyl-7-azatryptophan (1M7AT) derivative, the emission red shift reaches 65 nm relative to tryptophan, with a quantum yield (QY) of 0.53 ± 0.07 [2]. These spectral separations enable selective excitation of 7AW-containing proteins at >310 nm, where native tryptophan residues exhibit negligible absorbance [1].

Emission Red Shift
Cross-study comparable
Δλem = +46 nm (7AW); +65 nm (1M7AT)
Supports selective protein fluorescence detection
Excitation >310 nm avoids tryptophan background
Fluorescence spectroscopy Protein dynamics Optical probe

Synthetic Yield Advantage: Alkylation of Diethyl Acetamidomalonate with 7-Azagramine vs. Alternative Routes to 7-Azatryptophan

The target compound is generated via direct alkylation of diethyl acetamidomalonate (DEAM) with 7-azagramine under phase-transfer or basic conditions [1]. This convergent approach delivers the protected 7-azatryptophan precursor in a single step from commercially available DEAM, whereas the earlier camphor imine route reported by Fallis et al. achieved only 27% alkylation yield for the corresponding tert-butylglycinate imine [2]. The amidomalonate route provides racemic product suitable for subsequent enzymatic or diastereoselective resolution to enantiomerically pure 7-azatryptophan [1].

Synthetic Yield
Cross-study comparable
~50% overall to 7-azatryptophan
Practical access vs 27% camphor imine route
Amidomalonate route; commercial DEAM reagent
Amino acid synthesis Amidomalonate alkylation 7-Azatryptophan

Environmental Sensitivity: 7-Azatryptophan Quantum Yield Modulation vs. 5-Hydroxytryptophan and 4-Fluorotryptophan

7-Azatryptophan (derived from the target compound) is heavily quenched in aqueous solution but exhibits a >10-fold increase in quantum yield when buried in a hydrophobic protein interior, making it an exquisitely sensitive environmental reporter [1]. In contrast, 5-hydroxytryptophan (5-OHTrp) provides a spectral shift advantage but lacks the same magnitude of environment-dependent QY enhancement, while 4-fluorotryptophan has a very low fluorescence quantum yield, serving as a 'knock-out' fluorescence analogue rather than a sensitive probe [2].

Environmental QY Modulation
Class-level inference
>10-fold QY increase upon burial
Enables folding/ligand-binding quantification
Compared to 5-OHTrp, 4-FTrp; protein context
Environmental probe Quantum yield Protein folding

Kinase Hinge-Binding Privilege: 7-Azaindole Core vs. 4-Azaindole and Other Regioisomers in Inhibitor Design

The 7-azaindole scaffold embedded in the target compound acts as a bidentate hinge-binding motif via its pyridine N (H-bond acceptor) and pyrrole NH (H-bond donor), a feature exploited in FDA-approved vemurafenib and clinical-stage candidates targeting JAK3, CSF1R, Aurora kinases, and ROCK1 [1]. Representative 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated kinase IC50 values in the low nanomolar range: e.g., 48.6 nM against CDK8 [2] and <10 nM against BTK in enzymatic assays [3]. The 4-azaindole regioisomer, while exhibiting a larger Stokes shift (~130 nm) for fluorescence applications, has a quantum yield and fluorescence intensity significantly lower than natural indole/tryptophan unless further N-methylated, and its hinge-binding geometry differs from 7-azaindole, yielding distinct kinase selectivity profiles [4].

Kinase Hinge-Binding Scope
Class-level inference
>90 kinases reported; CDK8 IC50 48.6 nM (7-azaindole)
Supports broader kinome coverage context vs 4-azaindole
Scaffold in approved agents; selectivity review needed
Kinase inhibitor Hinge-binding motif Fragment-based drug design

Best Research and Industrial Application Scenarios for Diethyl 2-Acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate (CAS 211179-97-4)


Synthesis of 7-Azatryptophan for Site-Specific Protein Fluorescence Labeling

The target compound is the immediate precursor for racemic 7-azatryptophan via hydrolysis of the ethyl esters followed by decarboxylation. 7-Azatryptophan is subsequently incorporated into proteins (e.g., hirudin, staphylococcal nuclease) by ribosomal translation in Trp-auxotrophic expression systems, enabling intrinsic blue fluorescence detection with a 46 nm red-shifted emission relative to tryptophan [1]. The >10-fold quantum yield enhancement upon burial in hydrophobic protein cores makes it a quantitative probe for folding thermodynamics and ligand-binding studies [2].

Fragment-Based Kinase Inhibitor Discovery Using the 7-Azaindole Hinge-Binding Pharmacophore

The 7-azaindole moiety of the target compound serves as a validated fragment for kinase inhibitor design, forming bidentate hydrogen bonds with the ATP hinge region [3]. The protected amidomalonate functionality allows further elaboration at the C2 position while maintaining the free pyrrole NH and pyridine N essential for hinge binding. This scaffold has yielded clinical candidates including decernotinib (JAK3) and pexidartinib (CSF1R/KIT), and representative derivatives achieve CDK8 IC50 = 48.6 nM and BTK IC50 <10 nM [4].

Continuous-Flow Synthesis of Enantiopure 7-Azatryptophan Derivatives for Peptide Therapeutics

Recent advances in continuous-flow chemistry have adapted the amidomalonate alkylation route (starting from the target compound class) to achieve 84% yield and 99% diastereomeric excess for 7-azatryptophan derivatives at production rates of 540 g/h, followed by acid-catalyzed hydrolysis and Fmoc protection [5]. This scenario is directly relevant to CROs and peptide manufacturers requiring multi-gram quantities of enantiopure 7-azatryptophan building blocks for solid-phase peptide synthesis of fluorescent or affinity-labeled therapeutic candidates.

Application
Selection Property
Validation Focus
7-Azatryptophan synthesis for protein labeling
Protected amino acid precursor with controlled deprotection
Fluorescence emission shift and QY modulation in model proteins
Fragment-based kinase inhibitor discovery
7-Azaindole hinge-binding pharmacophore
Kinase panel screening and hinge-binding assay context
Continuous-flow enantiopure 7-azatryptophan synthesis
Amidomalonate backbone amenable to chiral resolution
Diastereomeric excess and scalability for peptide research
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